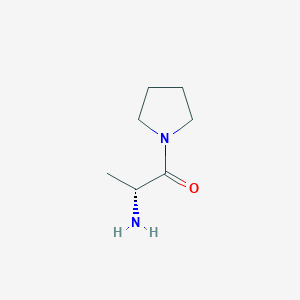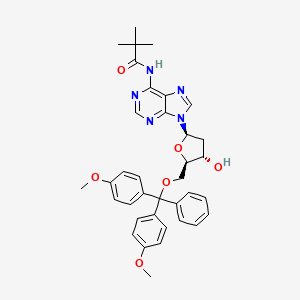
5'-O-(4,4'-Dimethoxytrityl)-N6-Pivaloyl-2'-deoxyadenosine
Übersicht
Beschreibung
5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine is a derivative of thymidine containing a dimethoxytrityl protecting group . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It is also used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside .
Synthesis Analysis
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine involves the use of dichloroacetic acid to catalyze the deprotection (detritylation) of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine nucleoside, resulting in a 4,4’-dimethoxytrityl carbocation . The synthesis process has been studied in various solvents including toluene, dichloromethane, and acetonitrile .Molecular Structure Analysis
The molecular structure of 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine is complex, with a molecular weight of 544.59 . It contains a pyrimidine ring and a dimethoxytrityl protecting group .Chemical Reactions Analysis
The chemical reactions involving 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine are primarily related to its role in the synthesis of polynucleotides and polythymidylic acids . The deprotection (detritylation) reaction catalyzed by dichloroacetic acid is a key step in these synthesis processes .Physical And Chemical Properties Analysis
The physical and chemical properties of 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine include a melting point of 114-116 °C . It is a solid at room temperature and is typically stored at 2-8°C .Wirkmechanismus
The mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine is related to its role as a building block in the synthesis of polynucleotides and polythymidylic acids . The deprotection (detritylation) reaction it undergoes is thought to occur through a concerted general acid-catalyzed mechanism rather than a stepwise A1 process .
Safety and Hazards
5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and can be harmful if swallowed or inhaled . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Zukünftige Richtungen
The future directions for the use of 5’-O-(4,4’-Dimethoxytrityl)-N6-Pivaloyl-2’-deoxyadenosine are likely to continue to involve its role in the synthesis of polynucleotides and polythymidylic acids . As our understanding of nucleic acid chemistry continues to grow, it is possible that new applications for this compound will be discovered.
Eigenschaften
IUPAC Name |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H39N5O6/c1-35(2,3)34(43)40-32-31-33(38-21-37-32)41(22-39-31)30-19-28(42)29(47-30)20-46-36(23-9-7-6-8-10-23,24-11-15-26(44-4)16-12-24)25-13-17-27(45-5)18-14-25/h6-18,21-22,28-30,42H,19-20H2,1-5H3,(H,37,38,40,43)/t28-,29+,30+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTCTNBWFHUXNA-FRXPANAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H39N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



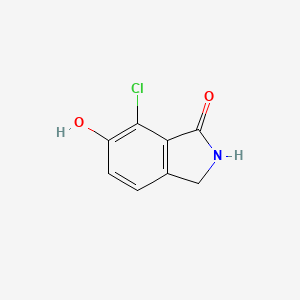
![4,7-Dimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3346068.png)

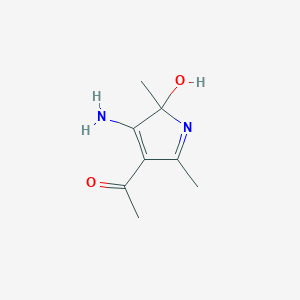
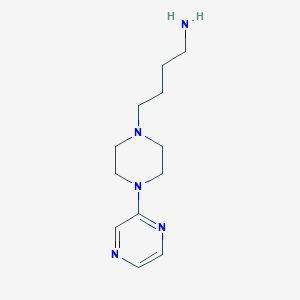



![7a-Propylhexahydro-5H-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B3346126.png)



![1,3,4,4A,5,6-Hexahydro-2H-cyclopenta[B]pyridin-2-one](/img/structure/B3346154.png)
